

ST-193: A Potent Broad-Spectrum Arenavirus Entry Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral activity against members of the Arenaviridae family, many of which are causative agents of severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the antiviral spectrum of **ST-193**, its mechanism of action, and the experimental methodologies employed in its characterization.

Antiviral Spectrum of ST-193

ST-193 has been extensively evaluated for its inhibitory activity against a range of arenaviruses. The compound exhibits submicromolar to nanomolar potency against several pathogenic New World and Old World arenaviruses.

Quantitative Antiviral Activity Data

The antiviral efficacy of **ST-193** is commonly quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%.



Virus	Virus Family	IC50 / EC50 (nM)	Assay Type	Reference
Lassa Virus (LASV)	Arenaviridae	1.4 - 1.6	Pseudotype Assay	[1][2][3]
Junin Virus (JUNV)	Arenaviridae	0.62	Not Specified	[1][2][3]
Machupo Virus (MACV)	Arenaviridae	3.1	Not Specified	[1][2][3]
Guanarito Virus (GTOV)	Arenaviridae	0.44	Not Specified	[1][2][3]
Sabiá Virus (SABV)	Arenaviridae	0.2 - 12	Pseudotype Assay	[2][3][4]
Tacaribe Virus (TCRV)	Arenaviridae	Potent Inhibition	Pseudotype Assay	[4][5]

Note: **ST-193** has shown no antiviral activity against lymphocytic choriomeningitis virus (LCMV), a related arenavirus, or the unrelated vesicular stomatitis virus (VSV) at concentrations up to 10 μ M, highlighting its specificity.[2][3][4]

Based on the conducted research, there is no evidence to suggest that **ST-193** possesses antiviral activity against viruses from the Flaviviridae family, such as Dengue virus, Zika virus, West Nile virus, Yellow Fever virus, or Japanese encephalitis virus.

Mechanism of Action

ST-193 functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[1][4] The proposed mechanism involves the following key steps:

- Binding to the GP2 Subunit: ST-193 is believed to bind to a region within the GP2 subunit of the viral glycoprotein spike.[4]
- Stabilization of the Prefusion Conformation: This binding event is thought to stabilize the prefusion conformation of the GP complex.



- Inhibition of pH-Dependent Fusion: By locking the GP complex in its prefusion state, **ST-193** prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[6]
- Blockade of Viral Entry: Consequently, the viral genetic material is unable to enter the host cell cytoplasm, effectively halting the infection at an early stage.

Experimental Protocols

The antiviral activity and mechanism of action of **ST-193** have been elucidated through a combination of in vitro and in vivo studies.

Pseudotype Virus Entry Assay

This is a primary method used to screen for and characterize viral entry inhibitors in a lower biosafety level environment.

Objective: To determine the concentration of **ST-193** required to inhibit viral entry mediated by specific arenavirus glycoproteins.

Methodology:

- Pseudotype Virus Production: Lentiviral or other retroviral core particles are produced in cell
 culture (e.g., HEK293T cells) that lack their own envelope protein but express a reporter
 gene (e.g., luciferase or GFP). These core particles are co-transfected with a plasmid
 expressing the arenavirus glycoprotein of interest (e.g., Lassa virus GP). This results in the
 formation of "pseudotype" viruses, which have the core of a safe virus but the entry
 machinery of the target arenavirus.
- Infection of Target Cells: Target cells (e.g., Vero E6) are seeded in multi-well plates and subsequently infected with the pseudotype viruses in the presence of serial dilutions of ST-193.
- Quantification of Viral Entry: After a suitable incubation period (e.g., 48-72 hours), the
 expression of the reporter gene is quantified. For luciferase-expressing pseudotypes, a
 substrate is added, and luminescence is measured. For GFP-expressing pseudotypes,
 fluorescence is measured.



Data Analysis: The reduction in reporter gene expression in the presence of ST-193
compared to a vehicle control is used to calculate the IC50 value.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to confirm the antiviral activity of **ST-193** against authentic, replication-competent arenaviruses in a high-containment laboratory (BSL-4).

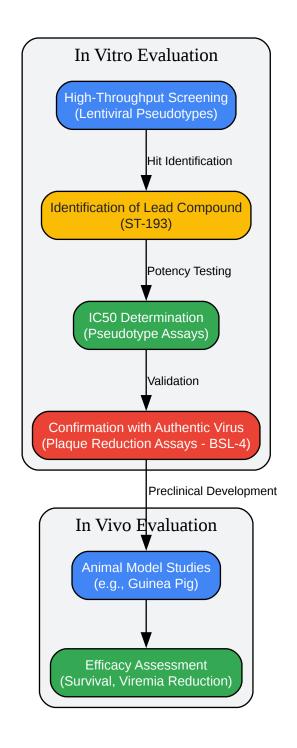
Objective: To determine the concentration of **ST-193** required to reduce the number of infectious virus particles.

Methodology:

- Virus-Compound Incubation: A known amount of infectious arenavirus is incubated with serial dilutions of ST-193 for a specific period.
- Infection of Cell Monolayers: Confluent monolayers of susceptible cells (e.g., Vero E6) are infected with the virus-compound mixtures.
- Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells
 are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict
 the spread of the virus to adjacent cells. The plates are then incubated to allow for the
 formation of plaques (localized areas of cell death).
- Plaque Visualization and Counting: After several days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of ST-193 is compared to the number in the vehicle control.
- Data Analysis: The concentration of ST-193 that reduces the number of plaques by 50% (PRNT50) or 80% (PRNT80) is determined.

Visualizations Logical Workflow for ST-193 Antiviral Screening



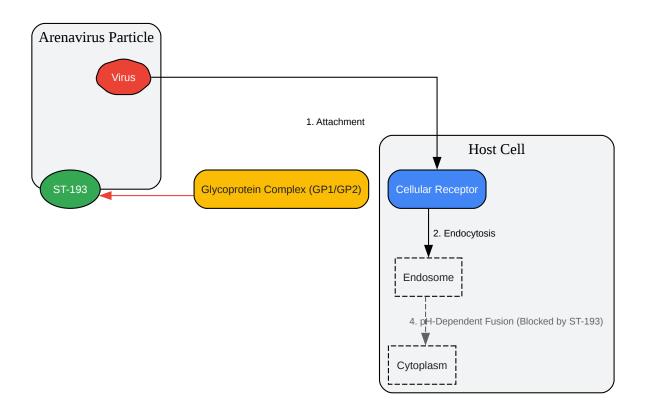


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Caption: Workflow for the discovery and evaluation of **ST-193**.

Proposed Mechanism of Action of ST-193





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Caption: **ST-193** inhibits arenavirus entry.

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